cis-Hexahydro-cyclopenta[c]furan-1-one
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Overview
Description
cis-Hexahydro-cyclopenta[c]furan-1-one is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol It is a bicyclic lactone, which means it contains a lactone ring fused to another ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hexahydro-cyclopenta[c]furan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of cyclopentadiene derivatives in the presence of a catalyst, followed by lactonization to form the desired compound . The reaction conditions often include the use of hydrogen gas, a suitable solvent, and a metal catalyst such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
cis-Hexahydro-cyclopenta[c]furan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
cis-Hexahydro-cyclopenta[c]furan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-Hexahydro-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. Its effects are mediated through binding to active sites or altering enzyme conformation, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-cyclopenta[c]furan-5-one: A closely related compound with a similar structure but different stereochemistry.
Cyclopentanol: Another related compound with a cyclopentane ring and an alcohol functional group.
Cyclopentanone: A ketone derivative of cyclopentane with different reactivity and applications.
Uniqueness
cis-Hexahydro-cyclopenta[c]furan-1-one is unique due to its bicyclic lactone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
Overview
cis-Hexahydro-cyclopenta[c]furan-1-one is a bicyclic lactone with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. Its unique structure allows it to play significant roles in various biological and chemical processes, making it a valuable compound in both research and industrial applications. This article delves into its biological activities, mechanisms of action, and potential applications, supported by data tables and case studies.
- Molecular Formula : C7H10O2
- Molecular Weight : 126.15 g/mol
- Structure : Bicyclic lactone
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes. It can function as a substrate or inhibitor, influencing various biochemical pathways. The compound's mechanism includes:
- Enzyme Interaction : Binding to active sites or altering enzyme conformation.
- Metabolic Pathways : Modulating metabolic processes through enzyme inhibition or activation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds derived from similar structures have demonstrated efficacy against various cancer cell lines.
Cell Line | Inhibition (%) at 125 μg/mL |
---|---|
Caco-2 (Colon) | 97.62% |
MCF-7 (Breast) | 93.85% |
HeLa (Cervical) | 44.15% |
These results suggest that derivatives of this compound could be explored further for their anticancer properties, particularly in downregulating oncogenic transcription factors such as NF-κB and AP-1 .
Antiviral Activity
In addition to its anticancer potential, this compound has been investigated for antiviral effects. A study evaluated its activity against human immunodeficiency virus type 1 (HIV-1) using extracts containing this compound:
Concentration (μg/mL) | Viral Replication Inhibition (%) |
---|---|
31.25 | Low |
62.5 | Moderate |
125 | High |
At higher concentrations, significant inhibition of viral replication was observed, indicating potential for further research in antiviral applications .
Case Studies and Research Findings
- Study on Enzyme Interaction : Research indicated that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic rate in cell cultures .
- Synthesis and Biological Evaluation : In a study where various derivatives were synthesized, it was found that modifications to the lactone ring significantly influenced biological activity, suggesting that structural variations can lead to enhanced potency against cancer cells .
- Comparative Analysis with Similar Compounds : When compared to related compounds like hexahydro-1H-cyclopenta[c]furan-5-one, this compound exhibited distinct biological profiles, emphasizing its unique position in pharmacological applications .
Properties
IUPAC Name |
(3aR,6aS)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWXKXJCQYNDFY-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(=O)C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2COC(=O)[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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